molecular formula C15H12F2O2 B8130767 3-(2,4-Difluorophenethyl)benzoic acid

3-(2,4-Difluorophenethyl)benzoic acid

Cat. No.: B8130767
M. Wt: 262.25 g/mol
InChI Key: GIEYWIXRBCFGIL-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-difluorophenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzene and benzoic acid derivatives.

    Reaction Conditions: The key steps include Friedel-Crafts acylation, followed by reduction and subsequent carboxylation.

    Catalysts and Reagents: Common reagents used in the synthesis include aluminum chloride (AlCl3) for the Friedel-Crafts reaction, and reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of environmentally friendly reagents and catalysts is emphasized to minimize waste and improve yield. For example, the use of potassium permanganate as an oxidizing agent and potassium fluoride as a fluorinating agent has been reported .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Difluorophenethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenethyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenethyl)benzoic acid is unique due to the presence of both the 2,4-difluorophenethyl group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[2-(2,4-difluorophenyl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c16-13-7-6-11(14(17)9-13)5-4-10-2-1-3-12(8-10)15(18)19/h1-3,6-9H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEYWIXRBCFGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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